
(Z)-naphthalen-2-yl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-naphthalen-2-yl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate, also known as NMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Light-Sensitive Materials
The compound's structural similarity to naphthopyrans has been utilized in the synthesis of light-sensitive materials. For example, naphthopyrans have been incorporated into copolymers with methyl methacrylate and 2-ethylhexyl acrylate, potentially for application in novel light-sensitive contact lenses. This indicates the potential for (Z)-naphthalen-2-yl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate to be used in similar applications, where its light-reactive properties could be beneficial (Nabais et al., 2011).
Fluorescent Probes
Derivatives of the compound have been designed as fluorescent probes. For instance, a two-photon fluorescent probe based on the naphthalene–pyrazoline fluorophore, related to this compound, exhibits high sensitivity and selectivity for detecting glutathione over other sulfhydryl compounds in aqueous solutions and living cells. This highlights its potential as a selective fluorescent marker for biochemical research and medical diagnostics (Dai et al., 2014).
Pharmacological Potential
While focusing on non-drug-related research, it's worth noting that compounds structurally related to this compound have been evaluated for various pharmacological potentials, such as antioxidant, analgesic, and anti-inflammatory properties. This suggests a broader chemical interest in this class of compounds for their reactivity and interaction with biological systems, albeit outside the direct scope of pharmaceutical applications (Faheem, 2018).
Optical Materials
The unique structural features of this compound may lend it to applications in optical materials, similar to related compounds which have been synthesized for their photochromic properties. These materials are of interest for their ability to change color in response to light, which can be utilized in smart windows, sunglasses, and optical data storage technologies (Shi et al., 2021).
Nanotechnology
The compound's potential for interaction with nanoparticles suggests applications in nanotechnology. For instance, studies on similar molecules have explored their binding interactions and optical properties with nanoparticles, indicating the possibility for this compound to serve as a component in the development of nanoscale devices or sensors (Pazhalanisamy et al., 2017).
properties
IUPAC Name |
naphthalen-2-yl (Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3/c1-33-26-15-12-22(13-16-26)29-24(20-31(30-29)25-9-3-2-4-10-25)14-18-28(32)34-27-17-11-21-7-5-6-8-23(21)19-27/h2-20H,1H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKUUVRMQDUQRE-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

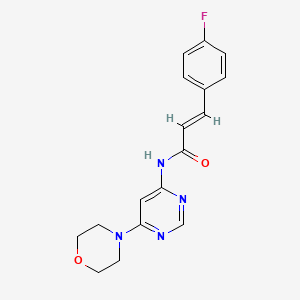
![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2968642.png)


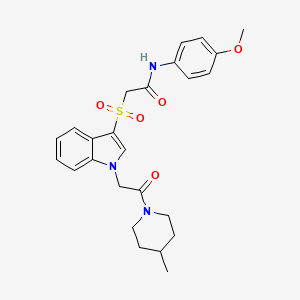
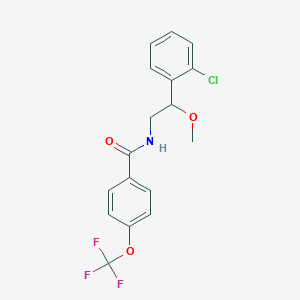
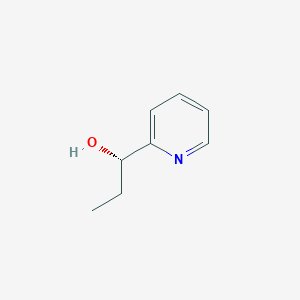
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)

![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)
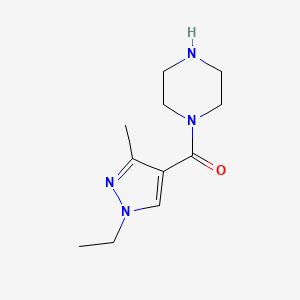

![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)